2-(2-Nitro-1H-imidazol-1-yl)acetic acid

概要

説明

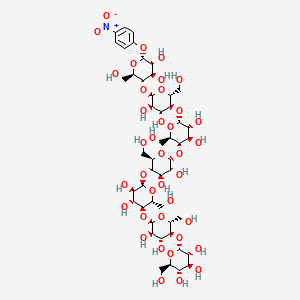

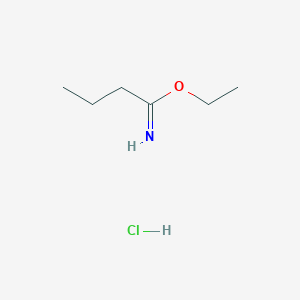

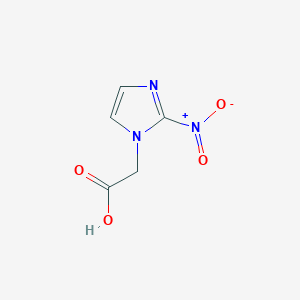

“2-(2-Nitro-1H-imidazol-1-yl)acetic acid” is a compound with the CAS Number: 22813-32-7 . It has a molecular weight of 171.11 . The IUPAC name for this compound is (2-nitro-1H-imidazol-1-yl)acetic acid .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The InChI code for “2-(2-Nitro-1H-imidazol-1-yl)acetic acid” is 1S/C5H5N3O4/c9-4(10)3-7-2-1-6-5(7)8(11)12/h1-2H,3H2, (H,9,10) .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .科学的研究の応用

Synthesis and Ocular Effects

- Synthesis and Ocular Effects in Medicinal Chemistry : A study by Oresmaa et al. (2005) discussed the synthesis of novel 1-R-imidazole-2-nitrolic acids from oximes. These compounds were tested for their effects on ocular variables such as intraocular pressure and cyclic guanosine-3,5'-monophosphate formation in porcine iris-ciliary body (Oresmaa et al., 2005).

Synthesis and Characterization

- Synthesis in Organic Chemistry : Mirzaei et al. (2008) described the oxidation of metronidazole leading to the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, which was further processed to produce various compounds. This research highlights the versatility of the compound in organic synthesis (Mirzaei et al., 2008).

- Structural Analysis in Chemistry : Gan and Tang (2011) explored the reaction of 2-(1H-imidazol-1-yl)acetic acid with other compounds, resulting in triphenyltin and tricyclohexyltin acetates. These compounds exhibited different coordination modes, emphasizing the structural versatility of 2-(1H-imidazol-1-yl)acetic acid (Gan & Tang, 2011).

Pharmacological Studies

- Antimicrobial Agents Synthesis : Narwal et al. (2012) synthesized and tested various imidazole derivatives for their antimicrobial activities. This research showcases the potential of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid derivatives in developing new antimicrobial agents (Narwal et al., 2012).

Drug Synthesis and Evaluation

- Drug Synthesis and Biological Evaluation : The synthesis and biological evaluation of compounds derived from 2-(2-nitro-1H-imidazol-1-yl)acetic acid have been explored in several studies. Jenkins et al. (1990) evaluated these compounds as radiosensitizers and cytotoxins for potential therapeutic applications (Jenkins et al., 1990).

- Organocatalyst in Green Chemistry : Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as a green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes. This demonstrates its application in environmentally-friendly chemical synthesis (Nazari et al., 2014).

Safety and Hazards

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It is known that imidazole derivatives generally have high solubility in water and other polar solvents , which can influence their bioavailability.

Result of Action

Some imidazole derivatives have been shown to exhibit lethal activity against pathogenic protozoan parasites , suggesting that they may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s solubility in water and other polar solvents can influence its distribution in the body and its interaction with its targets.

特性

IUPAC Name |

2-(2-nitroimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c9-4(10)3-7-2-1-6-5(7)8(11)12/h1-2H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDGDUVFDYKZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316397 | |

| Record name | 2-(2-Nitroimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitro-1H-imidazol-1-yl)acetic acid | |

CAS RN |

22813-32-7 | |

| Record name | 22813-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Nitroimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。